molecular formula C7H3ClFN B037791 3-Chloro-4-fluorobenzonitrile CAS No. 117482-84-5

3-Chloro-4-fluorobenzonitrile

Cat. No. B037791
M. Wt: 155.55 g/mol
InChI Key: VAHXXQJJZKBZDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Chloro-4-fluorobenzonitrile can be synthesized through a variety of chemical reactions, including nitrification, diazotization, fluorination, reductive, and oxidation reactions. A notable method involves the halogen-exchange reaction between 3,4-dichlorobenzonitrile and potassium fluoride, indicating that 4-chloro-3-fluorobenzonitrile may serve as a key intermediate in the synthesis process. These methods offer high yields and purity, making them viable for industrial applications (Min, 2006), (Suzuki & Kimura, 1991).

Molecular Structure Analysis

The molecular structure of 3-Chloro-4-fluorobenzonitrile and related compounds has been extensively analyzed using various spectroscopic techniques and quantum chemical calculations. Vibrational spectroscopy, including FT-IR and Raman spectra, alongside computational methods like density functional theory (DFT), provides insights into the geometric parameters, electronic properties, and molecular interactions of these compounds. These analyses reveal that the presence of chloro and fluoro substituents significantly influences the electronic structure and reactivity of the benzene ring (Sert, Çırak, & Ucun, 2013).

Chemical Reactions and Properties

3-Chloro-4-fluorobenzonitrile participates in various chemical reactions, reflecting its versatility as a synthetic intermediate. It has been employed in the synthesis of thioureas, demonstrating good herbicidal activity, and in the formation of nitrogenous heterocycles, indicating its potential in drug discovery and material science. The reactions highlight the compound's reactivity towards nucleophiles and electrophiles, showcasing its utility in constructing complex molecular architectures (Liu, 2006).

Scientific Research Applications

  • Arylation of Fluorinated Benzonitriles : A study demonstrated a new approach for arylating fluorinated benzonitriles, including 3-Chloro-4-fluorobenzonitrile, enabling the synthesis of cyanobiphenyls. This has potential applications in fluorinated cyanobisarenes (Peshkov et al., 2019).

  • Synthesis of Halo-Substituted Mercaptobenzonitriles : The compound is used in selective substitution reactions with chlorine or bromine, but not iodine, allowing for the synthesis of useful halo-substituted mercaptobenzonitriles at room temperature (Taldone et al., 2012).

  • Halogen-Exchange Fluorination : This method uses 3-Chloro-4-fluorobenzonitrile as a key intermediate in the synthesis of 3,4-difluorobenzonitrile and monofluorobenzonitriles (Suzuki & Kimura, 1991).

  • Microwave Spectral Studies : The microwave spectrum of closely related compounds to 3-Chloro-4-fluorobenzonitrile reveals important rotational constants and structural details, which are critical in understanding the molecular properties (Dutta et al., 1986).

  • Vibrational Analysis for Structural Insights : Theoretical studies on similar compounds offer insights into the vibrational frequencies and geometric parameters, aligning well with experimental data. This is important for understanding the molecular structure and behavior (Sert et al., 2013).

  • Synthesis of Polyarylether Copolymers : Research has explored the synthesis of new alternating copolyethers containing pendent cyano groups using similar compounds. This method yields transparent, flexible films with high solvent resistance, indicating potential applications in materials science (Mercer et al., 1994).

Safety And Hazards

3-Chloro-4-fluorobenzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

3-chloro-4-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHXXQJJZKBZDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10151794
Record name 3-Chloro-4-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10151794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-fluorobenzonitrile

CAS RN

117482-84-5
Record name 3-Chloro-4-fluorobenzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117482845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-4-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10151794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-fluorobenzonitrile
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Synthesis routes and methods

Procedure details

172 g of 3,4-dichlorobenzonitrile, 200 g of dimethylsulfoxide, 69.6 g of potassium fluoride, and 3.95 g of (N,N-dimethylimidazolidino)tris-(diethylamino)phosphazenium chloride were placed in a 1 liter four-neck flask equipped with anchor stirrer, thermometer, and reflux condenser with bubble counter. The mixture was then heated with stirring to 170° C. and this temperature was maintained for 6 hours. The mixture was then cooled to room temperature, water was added to the reaction mixture in a volumetric ratio of 1:1, and the 3-chloro-4-fluorobenzonitrile that precipitated was isolated by filtration, washing, and drying. 3-Chloro-4-fluorobenzo-nitrile was obtained in a yield of 92% of theory.
Quantity
172 g
Type
reactant
Reaction Step One
Quantity
69.6 g
Type
reactant
Reaction Step One
[Compound]
Name
(N,N-dimethylimidazolidino)tris-(diethylamino)phosphazenium chloride
Quantity
3.95 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
N Sundaraganesan, C Meganathan, BD Joshua… - … Acta Part A: Molecular …, 2008 - Elsevier
… Then vibrationally averaged nuclear positions of 3-chloro-4-fluorobenzonitrile were used for harmonic-vibrational frequency calculations resulting in IR and Raman frequencies together …
Number of citations: 102 www.sciencedirect.com
H Suzuki, Y Kimura - Journal of fluorine chemistry, 1991 - Elsevier
… employed (0.1 equiv.) as a catalyst, analysis of the reaction mixture revealed a 65% yield (GLC) of 3,4-DFBN , accompanied with a 23% yield of 3-chloro-4-fluorobenzonitrile …
Number of citations: 40 www.sciencedirect.com
MJ Meyers, GB Arhancet, SL Hockerman… - Journal of medicinal …, 2010 - ACS Publications
We have discovered a novel class of nonsteroidal pyrazoline antagonists of the mineralocorticoid receptor (MR) that show excellent potency and selectivity against other nuclear …
Number of citations: 99 pubs.acs.org
H ORITAN, T MASE - 2000 - jlc.jst.go.jp
In a search for novel nonsteroidal inhibitors of human prostatic 5a-reductase, we found a new series of indole derivatives that showed potent inhibitory activities for the human enzyme. …
Number of citations: 0 jlc.jst.go.jp
S Igarashi, H Inami, H Hara, M Fujii… - Chemical and …, 2000 - jstage.jst.go.jp
In a search for novel nonsteroidal inhibitors of human prostatic 5α-reductase, we found a new series of indole derivatives that showed potent inhibitory activities for the human enzyme. …
Number of citations: 11 www.jstage.jst.go.jp
M Arisawa, S Tanii, T Tazawa… - Chemical …, 2016 - pubs.rsc.org
… The cleavage of the aryloxy C–O bond in 1v and 1w occurred using 3a and formed 4-fluorobenzophenone 5v (78%) and 3-chloro-4-fluorobenzonitrile 5w (99%), respectively, along with …
Number of citations: 9 pubs.rsc.org
H Sun, SG DiMagno - Angewandte Chemie, 2006 - Wiley Online Library
… As in the case of pyridine, addition of a second chlorine atom accelerates substitution; 3,4-dichlorobenzonitrile and 2,3-dichlorobenzonitrile yield 3-chloro-4-fluorobenzonitrile and 2-…
Number of citations: 224 onlinelibrary.wiley.com
CH Mitch, SJ Quimby, N Diaz, C Pedregal… - Journal of medicinal …, 2011 - ACS Publications
… Reaction of 4-hydroxybenzaldehyde 6, 3-chloro-4-fluorobenzonitrile 14 and K 2 CO 3 in DMF at 100 C for 2 h afforded 3-fluoro-4-(4-formylphenoxy)benzonitrile 15. Hydrolysis with basic …
Number of citations: 74 pubs.acs.org
S Yamamoto, N Tomita, Y Suzuki, T Suzaki… - Bioorganic & medicinal …, 2012 - Elsevier
A series of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole compounds B were designed, synthesized, and evaluated for their potential as new-generation androgen …
Number of citations: 34 www.sciencedirect.com
S Igarashi, H Inami, H Hara, H Koutoku… - Chemical and …, 2000 - jstage.jst.go.jp
… The O-alkylation of the aminophenol derivatives 13 with 3-chloro-4-fluorobenzonitrile afforded 14, which was converted to the benzoic acids 3a, 3b …
Number of citations: 9 www.jstage.jst.go.jp

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